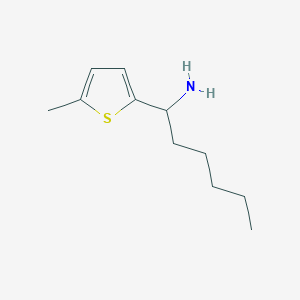
1-(5-Methylthiophen-2-yl)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylthiophen-2-yl)hexan-1-amine is an organic compound with the molecular formula C11H19NS. It is characterized by the presence of a thiophene ring substituted with a methyl group at the 5-position and an amine group attached to a hexane chain.
Preparation Methods
The synthesis of 1-(5-Methylthiophen-2-yl)hexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylthiophene and hexan-1-amine.
Synthetic Route:
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as inert atmosphere and specific temperature ranges, to ensure high yield and purity of the product
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(5-Methylthiophen-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming various substituted derivatives
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions.
Scientific Research Applications
1-(5-Methylthiophen-2-yl)hexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-2-yl)hexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(5-Methylthiophen-2-yl)hexan-1-amine can be compared with other similar compounds, such as:
1-(5-Methylthiophen-2-yl)pentan-1-amine: Similar structure but with a shorter alkyl chain.
1-(5-Methylthiophen-2-yl)heptan-1-amine: Similar structure but with a longer alkyl chain.
1-(5-Methylthiophen-2-yl)butan-1-amine: Another similar compound with a different alkyl chain length
The uniqueness of this compound lies in its specific alkyl chain length, which may influence its chemical properties and biological activities.
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)hexan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-3-4-5-6-10(12)11-8-7-9(2)13-11/h7-8,10H,3-6,12H2,1-2H3 |
InChI Key |
JFDWDCBNEWJRSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(S1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



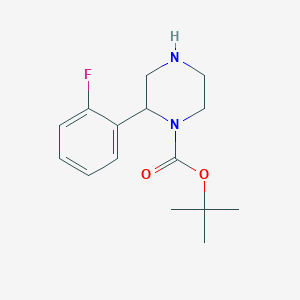
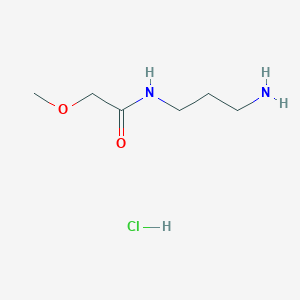
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535533.png)

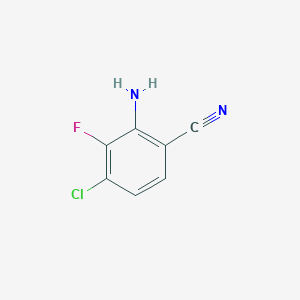



![2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide](/img/structure/B13535573.png)
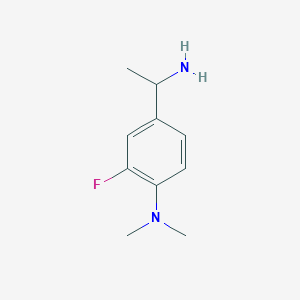


![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13535599.png)
